molecular formula C19H13FO4 B3006641 (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 843672-48-0

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B3006641
CAS RN: 843672-48-0
M. Wt: 324.307
InChI Key: LMXFZYPHBCCMSP-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13FO4 and its molecular weight is 324.307. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Labeling of F-actin

This compound is used in fluorescent labeling of F-actin, a filamentous protein structure within cells. The high-affinity binding of phalloidin conjugates to F-actin makes it an invaluable tool in cell structure studies, allowing researchers to visualize and quantify actin filaments in tissue sections, cell cultures, or cell-free preparations .

Anti-inflammatory Activity

The structural analogs of this compound have been studied for their anti-inflammatory properties. The crystal structure and biological testing suggest potential therapeutic applications in treating inflammation-related conditions .

Coordination Polymers and Luminescence

Research into hydrothermal reactions with related compounds has led to the development of metal-organic coordination frameworks. These frameworks exhibit strong fluorescence at room temperature, indicating potential applications in creating luminescent materials for sensors and optical devices.

Fluorescent Zn (II) Sensors

Related fluorescein-based dyes have been synthesized to develop midrange affinity fluorescent Zn (II) sensors. These sensors show significant fluorescence turn-on upon Zn (II) addition, which is crucial for biological imaging applications and studying zinc’s role in biological systems.

Anti-HBV Activity

Compounds with similar structural frameworks have shown promising anti-Hepatitis B virus (HBV) activity. This suggests that our compound of interest could be explored for its potential in treating HBV infections.

HIV Inhibitor Potential

The tautomeric structure of this compound has been analyzed, revealing its potential as a novel HIV integrase inhibitor. This is particularly significant for the development of new treatments for HIV.

Molecular Probes for Cell Imaging

Due to its fluorescent properties, this compound can be used as a molecular probe in cell imaging. This allows for the detailed observation of cellular processes and the identification of specific cellular components .

Research in Drug Design

The unique structural features of this compound make it a valuable asset in drug design. Its ability to interact with various biological targets can lead to the development of new pharmaceuticals .

properties

IUPAC Name

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c20-13-5-1-11(2-6-13)9-17-18(21)15-8-7-14(10-16(15)24-17)23-19(22)12-3-4-12/h1-2,5-10,12H,3-4H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFZYPHBCCMSP-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.